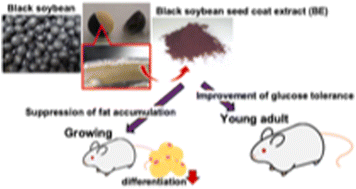Black soybean seed coat polyphenols have different effects on glucose and lipid metabolism in growing and young adult mice†
Food & Function Pub Date: 2023-12-21 DOI: 10.1039/D3FO04269C
Abstract
Black soybean contains flavan-3-ols and cyanidin 3-O-glucoside in its seed coat. Polyphenol-rich black soybean seed coat extract (BE) possesses various health benefits, such as antioxidant, anti-obesity, and anti-hyperglycemic effects. However, these functions have been evaluated mainly in the growing stage of animals, and there is no comparison data for different life stages. In this present study, we compared the effect of BE in growing (5-week old) and young adult (22-week old) ICR male mice. These mice were given an AIN 93M diet containing 2.0% BE for 4 weeks. BE did not affect body weight gain in both growing and young adult mice, but it suppressed mesenteric and subcutaneous white adipose tissue weights and decreased the cell size. BE also significantly suppressed plasma free-fatty acid levels. The effect of both BE and life stages were observed in the protein expression of adipogenesis-related transcription factors; in particular, BE suppressed the expression of C/EBPα and PPARγ. No significant change was observed in lipolysis and lipogenesis factors in the white adipose tissue and liver. Alternatively, BE showed low glucose tolerance without affecting plasma insulin levels after glucose loading in young adult mice, as seen from the results of the oral glucose tolerance test. However, plasma glucose and insulin levels remained unchanged at the end of the experimental period. In conclusion, these results strongly suggest that the health-beneficial effects of BE may alter in mice at different life stages.


Recommended Literature
- [1] Temperature-controlled synthesis and luminescent properties of two novel coordination polymers modeled by hexa-carboxylate ligand derived from cyclotriphosphazene†
- [2] The effects of dietary selenomethionine on tissue-specific accumulation and toxicity of dietary arsenite in rainbow trout (Oncorhynchus mykiss) during chronic exposure†
- [3] Cu1.5Mn1.5O4 spinel: a novel anode material for lithium-ion batteries†
- [4] Amphiphilic dendrimers control protein binding and corona formation on liposome nanocarriers†
- [5] Photometric determination of cationic surfactants
- [6] Self-assembled molecules as selective contacts in CsPbBr3 nanocrystal light emitting diodes†
- [7] Front cover
- [8] Control of coordination chemistry in both the framework and the pore channels of mesoporous hybrid materials†
- [9] Advanced asymmetric supercapacitors with a squirrel cage structure Fe3O4@carbon nanocomposite as a negative electrode
- [10] Effect of the nature of protecting group at O-4 on stereoselectivity of glycosylation by 4-O-substituted 2,3-di-O-benzylfucosyl bromides










